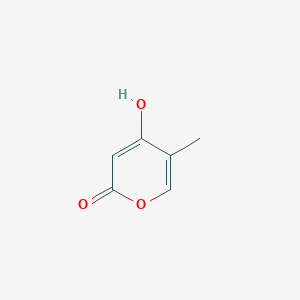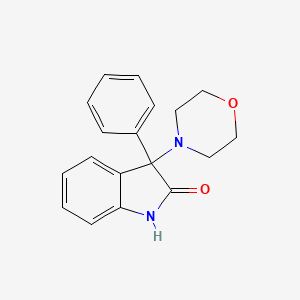
Methanesulfonic acid--2-methyl-2-propylpropane-1,3-diol (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid–2-methyl-2-propylpropane-1,3-diol (2/1) is a compound formed by the combination of methanesulfonic acid and 2-methyl-2-propylpropane-1,3-diol. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH3SO3H, known for its strong acidity and high solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-propylpropane-1,3-diol can be synthesized through two primary methods:
Aldol Addition Followed by Hydrogenation: This salt-free procedure involves the aldol addition of formaldehyde to an appropriate precursor, followed by hydrogenation to yield the diol.
Hydroxymethylation and Cannizzaro-Type Disproportionation: This classical method involves the hydroxymethylation of a precursor with formaldehyde, followed by a Cannizzaro-type disproportionation reaction.
Methanesulfonic acid is produced industrially through the direct reaction of methane and oleum at around 50°C and 100 bar in the presence of a potassium persulfate initiator .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid–2-methyl-2-propylpropane-1,3-diol (2/1) can undergo various chemical reactions, including:
Oxidation: Methanesulfonic acid can be oxidized to form sulfonates.
Reduction: The diol component can be reduced to form alcohols.
Substitution: Both components can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
Oxidation: Sulfonates and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methanesulfonic acid–2-methyl-2-propylpropane-1,3-diol (2/1) has several scientific research applications:
Mechanism of Action
The mechanism of action of methanesulfonic acid–2-methyl-2-propylpropane-1,3-diol (2/1) involves:
Methanesulfonic Acid: Acts as a strong acid, facilitating protonation and subsequent reactions in various chemical processes.
2-Methyl-2-propylpropane-1,3-diol: Exerts its effects through interaction with GABA receptors in the central nervous system, leading to sedative and muscle relaxant effects.
Comparison with Similar Compounds
Similar Compounds
Carisoprodol: A muscle relaxant with similar sedative effects.
Lorbamate: An anticonvulsant with similar pharmacological properties.
Meprobamate: A tranquilizer with similar sedative effects.
Uniqueness
Methanesulfonic acid–2-methyl-2-propylpropane-1,3-diol (2/1) is unique due to its combination of a strong acid and a sedative diol, providing a versatile compound with applications in both chemical synthesis and pharmacology.
Properties
CAS No. |
62161-68-6 |
|---|---|
Molecular Formula |
C9H24O8S2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
methanesulfonic acid;2-methyl-2-propylpropane-1,3-diol |
InChI |
InChI=1S/C7H16O2.2CH4O3S/c1-3-4-7(2,5-8)6-9;2*1-5(2,3)4/h8-9H,3-6H2,1-2H3;2*1H3,(H,2,3,4) |
InChI Key |
CDCIFULBRGXGGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CO)CO.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![9-Isocyanatobicyclo[6.1.0]nonane](/img/structure/B14559309.png)
![Indeno[2,1-b]pyran, 9-(1-acenaphthylenyl)-2,3,4-trimethyl-](/img/structure/B14559313.png)
![3-(4-chlorophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14559314.png)


![Ethyl [bis(octyloxy)phosphoryl]carbamate](/img/structure/B14559336.png)

